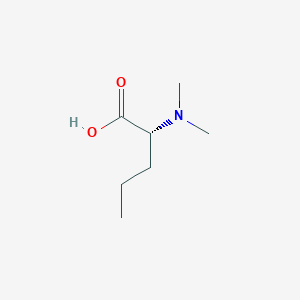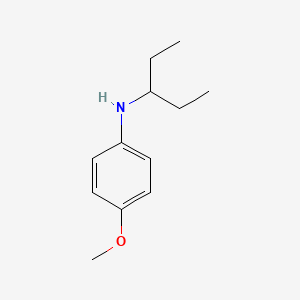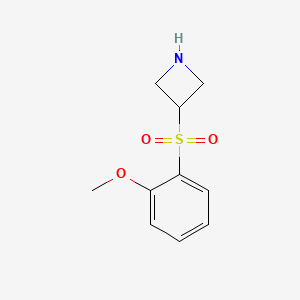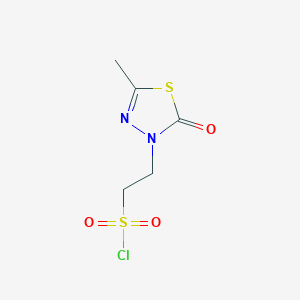![molecular formula C14H21NO B13242310 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13242310.png)
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a tetrahydronaphthalene moiety linked to a butanol chain through an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene with butanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The process involves the same reductive amination reaction but is optimized for large-scale production with automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-one.
Reduction: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butane.
Substitution: Formation of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butyl halides or esters.
Applications De Recherche Scientifique
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets It is believed to modulate neurotransmitter systems by inhibiting the reuptake of serotonin and norepinephrine, and possibly inducing their release
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]ethan-1-ol: Similar structure but with an ethan-1-ol chain instead of butan-1-ol.
2-Aminotetralin: Lacks the butanol chain and is primarily studied for its effects on neurotransmitter systems.
Uniqueness
2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer butanol chain may influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(1,2,3,4-tetrahydronaphthalen-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-13(10-16)15-14-8-7-11-5-3-4-6-12(11)9-14/h3-6,13-16H,2,7-10H2,1H3 |
Clé InChI |
AJXNCCRPVSQURY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NC1CCC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13242235.png)
amine](/img/structure/B13242239.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13242240.png)
![2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13242248.png)

![2-{[(2,3-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B13242265.png)


![2-chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B13242283.png)


![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide](/img/structure/B13242308.png)

